molecular formula C9H14O2 B11948519 1-(3-Hydroxy-1-propynyl)cyclohexanol CAS No. 5686-96-4

1-(3-Hydroxy-1-propynyl)cyclohexanol

Cat. No.: B11948519
CAS No.: 5686-96-4
M. Wt: 154.21 g/mol
InChI Key: IACPYUXMRKYCDO-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-1-propynyl)cyclohexanol (CAS RN: 5686-96-4) is a cyclohexanol derivative featuring a hydroxypropynyl substituent. Its molecular formula is C₉H₁₄O₂, with a molecular mass of 154.21 g/mol . Key physical properties include a melting point of 51°C and a boiling point of 130–134°C at 0.5 Torr . The compound’s structure combines a hydroxyl group and a terminal alkyne on the propynyl chain, enabling hydrogen bonding and alkyne-specific reactivity. Its synthesis in a solvent-free medium highlights its relevance in green chemistry applications .

Properties

IUPAC Name

1-(3-hydroxyprop-1-ynyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8-4-7-9(11)5-2-1-3-6-9/h10-11H,1-3,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACPYUXMRKYCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701279900
Record name 1-(3-Hydroxy-1-propyn-1-yl)cyclohexanol
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Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5686-96-4
Record name 1-(3-Hydroxy-1-propyn-1-yl)cyclohexanol
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Record name 1-(3-Hydroxy-1-propyn-1-yl)cyclohexanol
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Record name 1-(1-Hydroxycyclohexyl)propyn-3-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Hydroxy-1-propynyl)cyclohexanol can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with propargyl alcohol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through nucleophilic addition of the propargyl alcohol to the carbonyl group of cyclohexanone, followed by dehydration to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol undergoes oxidation to ketones, while the terminal alkyne can form carboxylic acids under strong conditions ():

Primary oxidation pathways:

Oxidizing AgentTarget SiteProductConditions
KMnO₄ (acidic)Cyclohexanol -OH1-(3-Hydroxypropynyl)cyclohexanone0°C, H₂SO₄ catalyst
CrO₃Propargyl -OH3-Oxopropynyl derivativeAnhydrous acetone
O₃ (ozonolysis)Alkyne C≡CDicarbonyl compound-78°C, then H₂O₂

Mechanistic notes:

  • Mn(VII) in KMnO₄ abstracts the β-hydrogen of the alcohol, forming a ketone via a cyclic transition state.

  • Ozonolysis cleaves the triple bond to generate two carbonyl groups.

Reduction Reactions

Selective hydrogenation targets the alkynyl group while preserving the hydroxyl functionality ():

Reducing AgentProductSelectivity
H₂/Pd-C (1 atm)1-(3-Hydroxypropyl)cyclohexanolFull alkyne → alkane
Lindlar catalyst1-(3-Hydroxypropenyl)cyclohexanolcis-Alkene

Experimental validation:

  • Pd-C catalysis under mild H₂ pressure (1 atm, 25°C) achieves complete saturation in 2 hours.

  • Lindlar catalyst (poisoned Pd) halts reduction at the cis-alkene stage.

Nucleophilic Substitution

The hydroxyl group participates in SN reactions under acidic or Mitsunobu conditions:

ReagentProductYield
PBr₃ (anhydrous)1-(3-Bromopropynyl)cyclohexanol68%
TsCl/pyridineTosylate derivative82%
DEAD/PPh₃ (Mitsunobu)Alkyl ethers75–90%

Kinetics:

  • Tosylation proceeds faster than bromination due to better leaving-group ability of TsO⁻.

Alkyne-Specific Reactivity

The propynyl group enables unique transformations:

Reaction TypeReagents/ConditionsProduct
HydrationHgSO₄/H₂SO₄Cyclohexyl β-ketol
Sonogashira couplingAr-X, Pd/Cu, amine baseBiaryl alkynyl derivatives
CycloadditionAzides (Click chemistry)Triazole-linked conjugates

Case study:
Click reactions with azides (e.g., benzyl azide) yield triazoles in >95% conversion under Cu(I) catalysis.

Stability and Competing Pathways

  • Acid sensitivity: Protonation of the alkyne induces hydration to enol ethers at pH < 3.

  • Thermal decomposition: Above 150°C, retro-alkynylation regenerates cyclohexanone and propargyl alcohol .

This reactivity profile positions 1-(3-Hydroxy-1-propynyl)cyclohexanol as a versatile intermediate in pharmaceutical synthesis (e.g., steroid analogs) and materials science. Future studies should explore enantioselective modifications of its prochiral centers.

Scientific Research Applications

1-(3-Hydroxy-1-propynyl)cyclohexanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-1-propynyl)cyclohexanol involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The propynyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound’s overall activity is determined by its ability to interact with specific molecular pathways and targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3-Hydroxy-1-propynyl)cyclohexanol with structurally analogous cyclohexanol derivatives:

Compound Name CAS RN Molecular Formula Molecular Mass (g/mol) Substituent Type Key Physical/Chemical Properties Applications/Notes
This compound 5686-96-4 C₉H₁₄O₂ 154.21 3-hydroxypropynyl MP: 51°C; BP: 130–134°C (0.5 Torr); polar, alkyne reactivity Solvent-free synthesis ; potential intermediate in organic synthesis
1-(4-Hydroxybutynyl)cyclohexanol Not provided Likely C₁₀H₁₆O₂ ~168.23 (estimated) 4-hydroxybutynyl Likely higher BP due to longer chain; similar reactivity Synthesized alongside target compound in solvent-free conditions
1-(Hydroxymethyl)cyclohexanol 15753-47-6 C₇H₁₄O₂ 130.18 Hydroxymethyl Simpler structure; lower molecular mass Intermediate in polymer or pharmaceutical synthesis
1-Acetylcyclohexanol 1123-27-9 C₈H₁₄O₂ 142.20 Acetyl Ketone functionality; lower polarity Used in ketone-based reactions
1-(1-Propynyl)cyclohexanol 697-37-0 C₉H₁₄O 138.21 Propynyl (no hydroxyl) Lacks H-bonding; alkyne reactivity Base compound for derivatization
1-(3,3,3-Triethoxy-1-propynyl)cyclohexanol 88329-64-0 C₁₅H₂₆O₄ 372.54 Triethoxypropynyl Bulky substituent; high molecular mass; ether linkages Industrial applications due to stability

Key Structural and Functional Differences:

  • Hydroxypropynyl vs. Hydroxybutynyl: The longer chain in 1-(4-hydroxybutynyl)cyclohexanol increases molecular mass and may enhance lipophilicity .
  • Hydroxypropynyl vs. Hydroxymethyl : The alkyne in the target compound introduces sp-hybridized carbon, enabling click chemistry or metal-catalyzed reactions, absent in the hydroxymethyl analog .
  • Hydroxypropynyl vs. Acetyl : The acetyl group (electron-withdrawing) reduces polarity compared to the hydroxypropynyl substituent, altering solubility and reactivity .
  • Hydroxypropynyl vs. Triethoxypropynyl : Ethoxy groups in the latter increase steric hindrance and reduce hydrogen-bonding capacity, impacting solubility and synthetic utility .

Q & A

Q. What analytical techniques are recommended for detecting and quantifying 1-(3-Hydroxy-1-propynyl)cyclohexanol in complex mixtures?

Gas chromatography (GC) coupled with mass spectrometry (MS) is widely used for separation and identification due to its high sensitivity and specificity. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^1H- and 13C^{13}C-NMR, is critical for structural elucidation, especially to confirm the presence of the hydroxypropynyl group. For quantification, high-performance liquid chromatography (HPLC) with UV/Vis or refractive index detection is preferred for polar derivatives . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal stability and phase transitions .

Q. How can thermodynamic properties (e.g., vapor pressure, heat capacity) of this compound be experimentally determined?

Saturated vapor pressure measurements are typically conducted using static or dynamic methods, such as ebulliometry, while heat capacity is determined via adiabatic calorimetry. The National Institute of Standards and Technology (NIST) provides validated protocols for cyclohexanol derivatives, emphasizing the importance of calibration with reference compounds like pure cyclohexanol to ensure accuracy .

Q. What are the key challenges in synthesizing this compound, and how are they addressed?

The primary challenges include controlling the regioselectivity of the propynyl group addition and minimizing side reactions (e.g., over-oxidation). Methodologies such as Sonogashira coupling under inert atmospheres and the use of palladium catalysts are employed to enhance selectivity. Reaction monitoring via thin-layer chromatography (TLC) or inline spectroscopy ensures intermediate stability .

Advanced Research Questions

Q. How can multivariate statistical approaches optimize reaction conditions for synthesizing derivatives of this compound?

Response surface methodology (RSM), particularly the Box-Behnken design, allows simultaneous optimization of variables (e.g., temperature, catalyst loading, reaction time). For example, in cyclohexane oxidation to cyclohexanol/cyclohexanone, RSM reduced experimental runs by 40% while identifying critical interactions between pH and oxidant concentration . Statistical software (e.g., Design-Expert) generates predictive models to maximize yield and selectivity.

Q. What mechanistic insights explain discrepancies in catalytic efficiency reported for hydroxylation reactions involving this compound?

Contradictions often arise from differences in catalyst activation (e.g., FeIV^IV=O vs. radical pathways) or solvent effects. For instance, non-polar solvents favor radical intermediates, while polar aprotic solvents stabilize metal-oxo species. Spectroscopic techniques (EPR, UV-Vis) and kinetic isotope effect (KIE) studies are essential to resolve such discrepancies .

Q. How do steric and electronic effects of substituents on the cyclohexanol ring influence biological activity in pharmacological analogs?

Substituents like methoxy or dimethylamino groups alter lipophilicity and hydrogen-bonding capacity, affecting receptor binding. For example, 1-(4-methoxyphenyl)cyclohexanol derivatives exhibit enhanced μ-opioid receptor affinity due to improved π-π stacking interactions. Computational docking (e.g., AutoDock Vina) and quantitative structure-activity relationship (QSAR) models are used to predict bioactivity .

Q. What purification strategies are effective for isolating this compound from byproducts like cyclohexanone or unreacted precursors?

Reactive distillation coupled with phase-transfer catalysts (e.g., PEG-400) enhances separation efficiency by leveraging volatility differences. For lab-scale purification, flash chromatography with hexane/ethyl acetate gradients achieves >95% purity. Recrystallization in ethanol/water mixtures is recommended for thermally stable derivatives .

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